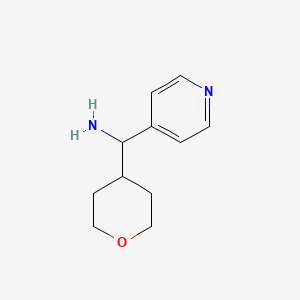![molecular formula C7H13O7P B12948601 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate CAS No. 35340-44-4](/img/structure/B12948601.png)
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate: is an organic compound that features both phosphonooxy and ethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate typically involves the reaction of ethylene glycol with phosphoric acid to form 2-(phosphonooxy)ethanol. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require a controlled temperature and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its phosphonooxy group is of particular interest due to its potential interactions with biological systems.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. The compound’s ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for creating specialized materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The phosphonooxy group can interact with enzymes or receptors, leading to various biological effects. The ethoxy group may also play a role in the compound’s overall activity by influencing its solubility and reactivity.
Comparación Con Compuestos Similares
2-(Phosphonooxy)ethanol: This compound shares the phosphonooxy group but lacks the acryloyl moiety.
Ethylene glycol: A simpler compound that forms the backbone of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate.
Acryloyl chloride: A key reagent in the synthesis of the target compound.
Uniqueness: this compound is unique due to the combination of its functional groups
Propiedades
Número CAS |
35340-44-4 |
|---|---|
Fórmula molecular |
C7H13O7P |
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
2-(2-phosphonooxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13O7P/c1-2-7(8)13-5-3-12-4-6-14-15(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
Clave InChI |
LAZHPSLNAQRNDQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)



![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


